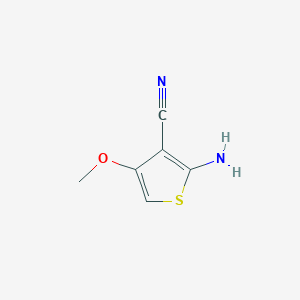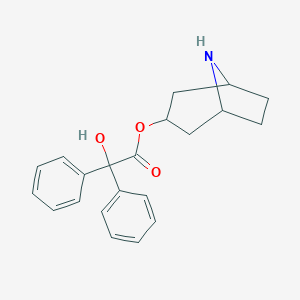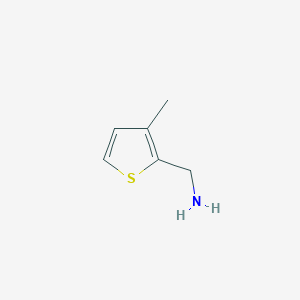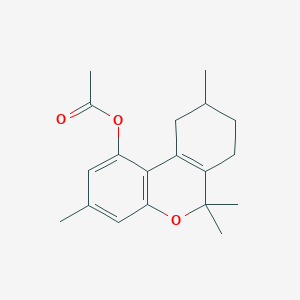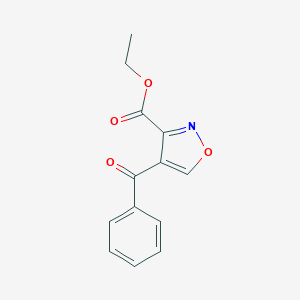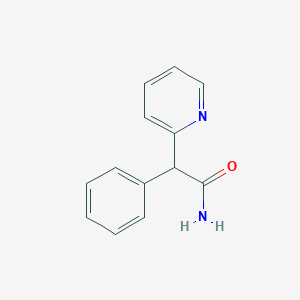
2-Phenyl-2-(pyridin-2-yl)acetamide
Descripción general
Descripción
Synthesis Analysis
2-Phenyl-2-(pyridin-2-yl)acetamides have been synthesized as part of a study on structure-activity relationships and cardiac safety of a new class of broad-spectrum anticonvulsants derived from Disopyramide. These compounds were derived by redesigning the cardiotoxic sodium channel blocker Disopyramide, with a focus on preserving the ability to inhibit voltage-gated sodium currents while enhancing cardiac safety in various experimental models (Dawidowski et al., 2020).
Molecular Structure Analysis
The crystal structure of a closely related compound, N-phenyl-N-(pyridin-4-yl)acetamide, has been detailed, revealing its crystallization in the monoclinic crystal system and illustrating the nearly planar structure of the amide unit. The dihedral angles between the amide plane and the adjacent phenyl and pyridine rings suggest minimal conjugation with the amide unit, contributing to the molecule's unique properties (Umezono & Okuno, 2015).
Chemical Reactions and Properties
Chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides has been explored, revealing various reactivity channels when subjected to different oxidants. These reactions typically yield multiple products, indicating the compound's versatile reactivity profile. The molecular structures of the oxidation products have been characterized, providing insight into potential modifications and derivative compounds (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of 2-Phenyl-2-(pyridin-2-yl)acetamide derivatives, such as solubility and crystallinity, can be inferred from studies on related compounds. For example, the synthesis and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide provide insights into its crystalline structure, solubility in various solvents, and thermal stability, contributing to a deeper understanding of how structural variations affect physical properties (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be further understood through detailed vibrational investigations and DFT calculations on similar acetamide compounds. These studies offer a comprehensive view of the molecule's behavior in chemical reactions, the influence of hyper-conjugative interactions, and charge delocalization on its stability. Such analysis is crucial for predicting the reactivity of 2-Phenyl-2-(pyridin-2-yl)acetamide in various chemical contexts (Lukose et al., 2015).
Aplicaciones Científicas De Investigación
Anticancer Activity :
- A derivative, 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, has shown promising cytotoxic activity against breast cancer cell lines (Moghadam & Amini, 2018).
- Another study reported potential anticancer activity of novel 2-chloro-N-(aryl substituted) acetamide derivatives against pancreatic and hepatocellular carcinoma cell lines (Vinayak et al., 2014).
- N-benzyl substituted acetamide derivatives, including a 4-Fluorobenzylthiazolyl derivative, demonstrated significant anticancer activity in breast carcinoma and leukemia cell lines (Fallah-Tafti et al., 2011).
Anticonvulsant Activity :
- 2-aryl-2-(pyridin-2-yl)acetamides, derived from Disopyramide, exhibited broad-spectrum anticonvulsant activity and cardiac safety, showing potential for epilepsy treatment (Dawidowski et al., 2020).
Antimicrobial and Antituberculosis Activity :
- N-(4-aryl amine)-2-[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl-acetamide derivatives exhibited promising antibacterial, antifungal, and tuberculo-static properties (MahyavanshiJyotindra et al., 2011).
- Isoniazid clubbed pyrimidine derivatives also showed notable antibacterial, antifungal, and antituberculosis activity (Soni & Patel, 2017).
Corrosion Inhibition :
- New long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives were effective as corrosion inhibitors in acidic media and mineral oil (Yıldırım & Cetin, 2008).
DNA-binding and Antioxidant Properties :
- Copper complexes of pyridyl-tetrazole ligands with pendant amide and hydrazide arms showed DNA-binding and antioxidant properties (Kasi Reddy et al., 2016).
Thrombin Inhibition :
- 2-(2-Chloro-6-fluorophenyl)acetamides with specific substituents demonstrated potent thrombin inhibitory properties (Lee et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-phenyl-2-pyridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAPITOPBTXXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874398 | |
| Record name | alpha-(2-Pyridyl)phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(pyridin-2-yl)acetamide | |
CAS RN |
7251-52-7 | |
| Record name | α-Phenyl-2-pyridineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7251-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phenyl-2-pyridineacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7251-52-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-phenylpyridine-2-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-PHENYL-2-PYRIDINEACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5VMT44Z62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

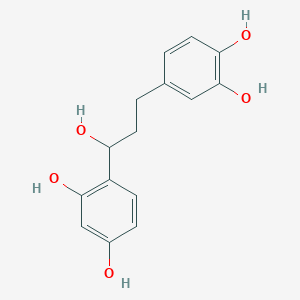
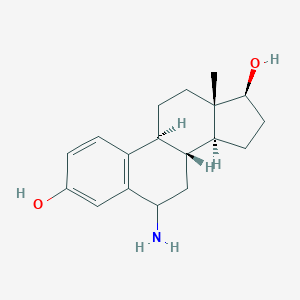
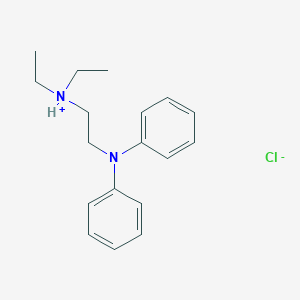
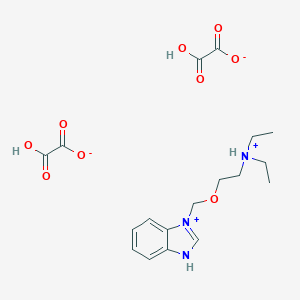
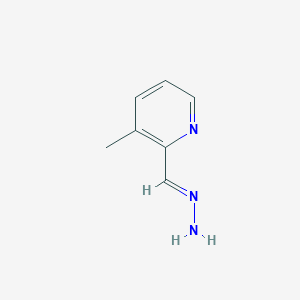
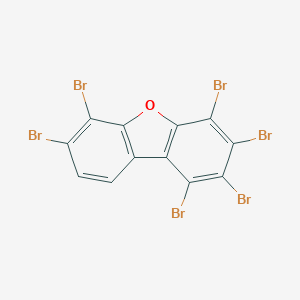
![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)

